molecular formula C10H11N7OS3 B12224270 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12224270
M. Wt: 341.4 g/mol
InChI Key: SQAMGZNPEOGZEO-UHFFFAOYSA-N
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Description

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazole ring, a triazolopyrimidine ring, and various functional groups such as amino, sulfanyl, and ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting various biological processes . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of functional groups and ring structures.

Properties

Molecular Formula

C10H11N7OS3

Molecular Weight

341.4 g/mol

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-ethylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H11N7OS3/c1-2-19-9-13-8-12-5(3-6(18)17(8)16-9)4-20-10-15-14-7(11)21-10/h3H,2,4H2,1H3,(H2,11,14)(H,12,13,16)

InChI Key

SQAMGZNPEOGZEO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)N

Origin of Product

United States

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